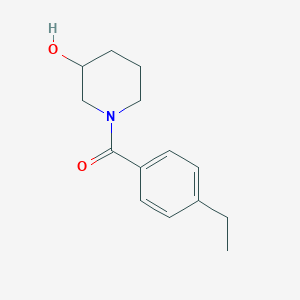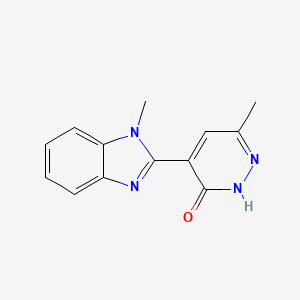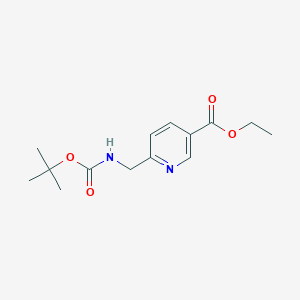![molecular formula C12H18ClNO2 B1463422 Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate hydrochloride CAS No. 1258640-06-0](/img/structure/B1463422.png)
Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate hydrochloride
Overview
Description
“Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate hydrochloride” is a chemical compound with the CAS Number: 1258640-06-0 . It has a molecular weight of 243.73 . The IUPAC name for this compound is "methyl 3-amino-2-(2-methylbenzyl)propanoate hydrochloride" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C12H17NO2.ClH/c1-9-5-3-4-6-10(9)7-11(8-13)12(14)15-2;/h3-6,11H,7-8,13H2,1-2H3;1H" . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the resources.Scientific Research Applications
Synthesis and Antidepressive Activity
Researchers have synthesized derivatives similar to the compound , exploring their potential antidepressive activities. For instance, the synthesis of compounds with structural similarities has been reported, with studies focusing on their antidepressant properties as evaluated through various in vivo tests, such as the forced swimming test in mice (Tao Yuan, 2012).
Synthetic Routes and Derivatives
The exploration of synthetic routes towards derivatives of related structures has been thoroughly investigated. This includes the synthesis of a range of derivatives through diverse strategies, highlighting the chemical flexibility and potential pharmaceutical applications of these compounds (Heather Tye & Catharine L. Skinner, 2002).
Antimicrobial Activity
Some derivatives have shown promising antimicrobial activities. Research has been conducted on the synthesis and antimicrobial activity evaluation of N-Substituted-β-amino acid derivatives, revealing good efficacy against various bacteria and fungi, indicating potential for pharmaceutical application in treating infections (Kristina Mickevičienė et al., 2015).
Enantioseparation and Structural Studies
The enantioseparation of isomeric compounds closely related to the methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate has been studied, highlighting the importance of chiral discrimination in pharmaceutical applications. This research demonstrates the capability to separate enantiomers, which is crucial for the development of drugs with higher efficacy and lower side effects (Yang Jin et al., 2020).
Hydrogen Bonding and Polymorphism
Investigations into hydrogen bonding and polymorphism of amino alcohol salts with related compounds offer insights into the structural properties that influence the behavior and reactivity of these molecules. This research aids in understanding the molecular interactions that can affect the stability, solubility, and overall effectiveness of pharmaceutical compounds (Nina Podjed & B. Modec, 2022).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Target of Action
The specific role of these targets can vary widely depending on the physiological context .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Biochemical Pathways
Compounds with similar structures have been known to influence a variety of biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .
Pharmacokinetics
These properties can significantly impact the compound’s bioavailability and therapeutic efficacy .
Result of Action
Compounds with similar structures have been known to exert a variety of effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of signal transduction pathways, and regulation of gene expression .
Action Environment
The action, efficacy, and stability of Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate hydrochloride can be influenced by a variety of environmental factors. These may include the physiological environment (e.g., pH, temperature), the presence of other molecules, and the specific characteristics of the target cells or tissues .
properties
IUPAC Name |
methyl 2-(aminomethyl)-3-(2-methylphenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9-5-3-4-6-10(9)7-11(8-13)12(14)15-2;/h3-6,11H,7-8,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEYVZZRSXQLCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(CN)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate hydrochloride | |
CAS RN |
1258640-06-0 | |
| Record name | Benzenepropanoic acid, α-(aminomethyl)-2-methyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258640-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate hydrochloride](/img/structure/B1463345.png)




![N,N-Dimethyl-4-(4-phenylpiperazin-1-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine](/img/structure/B1463351.png)


amine hydrochloride](/img/structure/B1463354.png)
![[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1463356.png)

